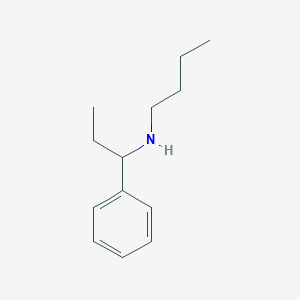

Butyl(1-phenylpropyl)amine

Descripción general

Descripción

Butyl(1-phenylpropyl)amine is an organic compound that belongs to the class of primary amines . It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group .

Synthesis Analysis

The synthesis of primary amines can be realized through reductive amination, which involves the reaction of aldehydes and ketones with ammonia or 1º-amines . This process forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, similar to acetal formation .Molecular Structure Analysis

The molecular formula of Butyl(1-phenylpropyl)amine is C13H21N . The structure of an amine can be determined using 1H NMR spectra . The hydrogens attached to an amine show up at 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis

Amines, including Butyl(1-phenylpropyl)amine, act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Butyl(1-phenylpropyl)amine plays a significant role in medicinal chemistry. It serves as a building block for the synthesis of various pharmaceutical compounds. Its amine group is a key functional moiety in many bioactive molecules, including receptor ligands, enzyme inhibitors, and anticancer agents . The compound’s ability to participate in multiple types of chemical reactions makes it a versatile intermediate in drug discovery and development.

Materials Science

In materials science, Butyl(1-phenylpropyl)amine is utilized in the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique electronic, optical, and mechanical properties are exploited to create advanced materials for organic electronics, photovoltaics, and biomaterials, enhancing the performance and durability of these applications.

Organic Electronics

Butyl(1-phenylpropyl)amine derivatives are investigated for their potential in organic electronics. They can be used to modify the properties of semiconducting materials, improving charge transport and stability in devices like organic thin-film transistors and light-emitting diodes .

Photovoltaics

In the field of photovoltaics, Butyl(1-phenylpropyl)amine-related compounds are explored for their ability to improve the efficiency and stability of solar cells. They may be involved in the synthesis of novel materials that can capture and convert solar energy more effectively .

Biomaterials

The amine functionality of Butyl(1-phenylpropyl)amine is essential for biofunctionalization processes, where it can be used to modify the surface of biomaterials to promote cell adhesion and proliferation . This is crucial for the development of implants and tissue engineering scaffolds.

Sustainable Technologies

Butyl(1-phenylpropyl)amine and its derivatives are recognized for their potential in sustainable technologies. They are involved in catalytic transformations, renewable energy, and environmental remediation. Their application in carbon capture and green chemical synthesis is particularly noteworthy .

Carbon Capture

Amine-based materials, including Butyl(1-phenylpropyl)amine, are widely used as solid CO2 sorbents. They play a crucial role in carbon capture technologies, helping to reduce atmospheric CO2 levels and combat climate change .

Energy Storage

Butyl(1-phenylpropyl)amine is part of the research into advanced energy storage solutions. It may contribute to the development of high-performance electrolytes for electrochemical energy storage applications, such as batteries and supercapacitors .

Safety and Hazards

Butyl(1-phenylpropyl)amine is classified as flammable (Category 2), corrosive to metals (Category 1), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3) . It also causes skin corrosion (Category 1A) and serious eye damage (Category 1) .

Mecanismo De Acción

Target of Action

Butyl(1-phenylpropyl)amine is a complex organic compoundIt is structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

The interaction of 3-Phenylpropylamine with its targets (Trypsin-1 and Trypsin-2) leads to changes in the enzymatic activity, which can affect the digestion of proteins .

Biochemical Pathways

Compounds similar to it, such as biogenic amines, are known to play roles in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also have a role in several pathophysiological processes, including carcinogenesis and other diseases .

Pharmacokinetics

Local anesthetics, which are structurally similar, are known to have a pka close to physiological ph, indicating that both protonated and unprotonated forms are present . This could potentially impact the bioavailability of Butyl(1-phenylpropyl)amine.

Result of Action

Based on its structural similarity to other compounds, it can be inferred that it might have effects on protein digestion and cell growth, among other processes .

Propiedades

IUPAC Name |

N-(1-phenylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNBGUDSGSWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328414 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(1-phenylpropyl)amine | |

CAS RN |

92111-07-4 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

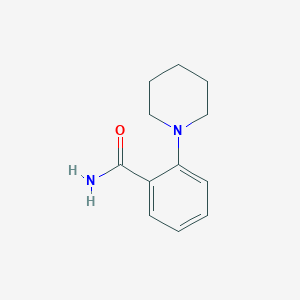

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)